Cas no 398-64-1 (2H-1,4-Benzothiazin-3(4H)-one, 6-fluoro-)

2H-1,4-Benzothiazin-3(4H)-one, 6-fluoro- structure
398-64-1 structure
Product Name:2H-1,4-Benzothiazin-3(4H)-one, 6-fluoro-
CAS No:398-64-1
MF:C8H6FNOS
MW:183.202744007111
MDL:MFCD01569366
CID:1511180
PubChem ID:13578752
Update Time:2025-04-21

2H-1,4-Benzothiazin-3(4H)-one, 6-fluoro- Chemical and Physical Properties

Names and Identifiers

    • 2H-1,4-Benzothiazin-3(4H)-one, 6-fluoro-
    • 6-fluoro-4H-1,4-benzothiazin-3-one
    • AS-67099
    • A12489
    • 6-Fluoro-2H-1,4-benzothiazin-3(4H)-one
    • SCHEMBL10509516
    • 398-64-1
    • CS-0451969
    • DTXSID40544251
    • 6-fluoro-2H-benzo[b][1,4]thiazin-3(4H)-one
    • 6-fluoro-3,4-dihydro-2H-1,4-benzothiazin-3-one
    • AKOS006279263
    • MDL: MFCD01569366
    • Inchi: 1S/C8H6FNOS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11)
    • InChI Key: OLFXXFMYHLPQQT-UHFFFAOYSA-N
    • SMILES: S1CC(NC2C=C(C=CC1=2)F)=O

Computed Properties

  • Exact Mass: 183.01548
  • Monoisotopic Mass: 183.01541315g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • PSA: 29.1

2H-1,4-Benzothiazin-3(4H)-one, 6-fluoro- Pricemore >>

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